molecular formula C15H13ClFNO2 B5852112 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B5852112
M. Wt: 293.72 g/mol
InChI Key: XNQAYXYTDYXNEZ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide, also known as CFM-2, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the acetamide family and has been found to have a variety of interesting biochemical and physiological effects. In

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to modulate the activity of certain ion channels in the brain. Specifically, this compound has been found to be a potent and selective blocker of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. This makes this compound a potential candidate for the development of new pain medications.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide involves its ability to bind to and block the activity of the TRPA1 ion channel. This ion channel is involved in the perception of pain and inflammation, and blocking its activity can lead to a reduction in these sensations. This compound has been found to be a potent and selective blocker of this channel, making it a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects:
In addition to its ability to block the TRPA1 ion channel, this compound has been found to have a variety of other interesting biochemical and physiological effects. For example, the compound has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anti-cancer agent. This compound has also been found to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide for lab experiments is its potency and selectivity as a TRPA1 ion channel blocker. This makes it a useful tool for studying the role of this ion channel in pain and inflammation. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound is relatively expensive and can be difficult to synthesize in large quantities. Additionally, its effects on other ion channels and receptors are not well understood, which could limit its usefulness in certain types of experiments.

Future Directions

There are many potential future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of new pain medications based on the compound's ability to block the TRPA1 ion channel. Another potential direction is the exploration of this compound's anti-cancer properties, which could lead to the development of new cancer treatments. Additionally, further research is needed to fully understand the compound's effects on other ion channels and receptors, which could open up new avenues for scientific investigation.

Synthesis Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide can be achieved through a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with 4-methoxybenzylamine to form an intermediate product. This intermediate is then reacted with acetic anhydride to produce this compound. The purity of the final product can be improved through recrystallization.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-20-11-7-5-10(6-8-11)18-15(19)9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQAYXYTDYXNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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